REACTION_CXSMILES
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[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[CH:2]=[CH2:3].CN(C)P(N(C)C)N(C)C>>[CH2:3]=[C:2]([CH2:3][CH2:2][C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4]
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Name
|
|
Quantity
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465 g
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Type
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reactant
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Smiles
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C(C=C)(=O)OC(C)(C)C
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CN(P(N(C)C)N(C)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool
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Type
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ADDITION
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Details
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poured over a plug of silica (˜1000 ml)
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Type
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WASH
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Details
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washed completely off the silica with 4:1 hexane/ethyl acetate
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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DISTILLATION
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Details
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the resulting oil was distilled
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Type
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CUSTOM
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Details
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Some material was collected from room temperature to 50° C. under high vacuum
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Type
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TEMPERATURE
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Details
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The temperature was then raised to ˜80° C.
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Type
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CUSTOM
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Details
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the product (300 g, 65%, b.p. 67-70° C. at 300μ) was collected as a clear oil
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Name
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Type
|
|
Smiles
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C=C(C(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |